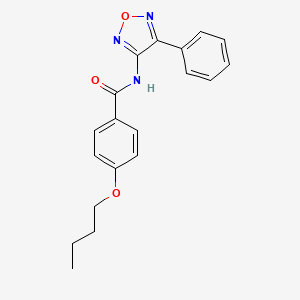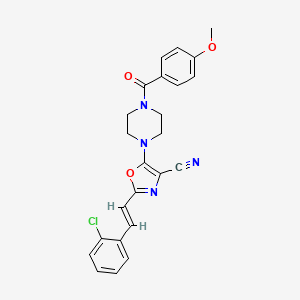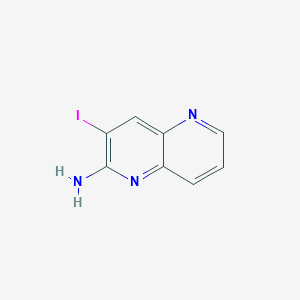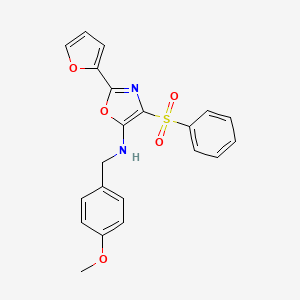![molecular formula C15H15NO2 B2525508 {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate CAS No. 338422-69-8](/img/structure/B2525508.png)
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Applications
Methyl-2-formyl benzoate is recognized as a bioactive precursor in organic synthesis, showcasing a range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for new bioactive molecule searches, demonstrating its importance in synthetic fields and the pharmaceutical industry due to its versatility as a substrate in medical product preparation (Farooq & Ngaini, 2019).
Metal Passivators and Light-Sensitive Materials
The compound 5,5′-Methylene-bis(benzotriazole) is highlighted as a versatile intermediate in preparing metal passivators and light-sensitive materials, emphasizing the need for efficient, environmentally benign synthesis methods. This underscores the compound's utility in green chemistry and its role in developing sustainable chemical processes (Gu et al., 2009).
Antimicrobial Properties
Exploring the antimicrobial properties of p-Cymene, a monoterpene found in over 100 plant species, reveals its significant potential in treating communicable diseases and its role in developing new substances with antimicrobial properties. This is especially pertinent given the urgent need for alternatives due to the rising antimicrobial resistance, highlighting the importance of further studies to establish definitive recommendations for its use in healthcare and biomedical applications (Marchese et al., 2017).
Environmental and Chemical Engineering
The Anammox process, suitable for treating nitrogen-rich wastewater streams, presents a novel biological nitrogen elimination process with attractive application prospects. Despite its promise, the process faces inhibition by various factors, necessitating adjustments in temperature, pH, substrate concentration, and other operational parameters to improve performance under inhibitory conditions, showcasing the need for ongoing research to optimize this process for practical applications (Jin et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit carm1, a protein arginine methyltransferase . CARM1 plays a crucial role in various biological processes, including gene expression, signal transduction, and DNA repair .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in the biological processes regulated by the target protein.
Biochemical Pathways
Given its potential inhibition of carm1, it may affect pathways related to gene expression and signal transduction . The downstream effects could include changes in cellular functions and processes.
Result of Action
Similar compounds have shown notable antiproliferative effects against certain cell lines . This suggests that {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate might also exhibit similar effects.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate involves the reaction of benzaldehyde with 2-hydroxybenzyl alcohol to form 2-(benzyloxy)benzaldehyde, which is then reacted with methylamine to form the final product.", "Starting Materials": ["Benzaldehyde", "2-hydroxybenzyl alcohol", "Methylamine"], "Reaction": ["Step 1: React benzaldehyde with 2-hydroxybenzyl alcohol in the presence of a catalyst to form 2-(benzyloxy)benzaldehyde.", "Step 2: React 2-(benzyloxy)benzaldehyde with methylamine in the presence of a base to form {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate."] } | |
CAS No. |
338422-69-8 |
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C15H15NO2/c1-16(17)11-14-9-5-6-10-15(14)18-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11- |
InChI Key |
BRUDIIMWIFKTOZ-WJDWOHSUSA-N |
Isomeric SMILES |
C/[N+](=C/C1=CC=CC=C1OCC2=CC=CC=C2)/[O-] |
SMILES |
C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)



![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)
![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)
![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)
![N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2525446.png)

![N-(3-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2525448.png)
